1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one 1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Brand Name: Vulcanchem
CAS No.: 902618-21-7
VCID: VC11873005
InChI: InChI=1S/C27H27NO4S/c1-5-32-22-10-13-25-24(15-22)27(29)26(33(30,31)23-11-7-18(2)8-12-23)17-28(25)16-21-14-19(3)6-9-20(21)4/h6-15,17H,5,16H2,1-4H3
SMILES: CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=C(C=CC(=C4)C)C
Molecular Formula: C27H27NO4S
Molecular Weight: 461.6 g/mol

1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

CAS No.: 902618-21-7

Cat. No.: VC11873005

Molecular Formula: C27H27NO4S

Molecular Weight: 461.6 g/mol

* For research use only. Not for human or veterinary use.

1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one - 902618-21-7

Specification

CAS No. 902618-21-7
Molecular Formula C27H27NO4S
Molecular Weight 461.6 g/mol
IUPAC Name 1-[(2,5-dimethylphenyl)methyl]-6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-one
Standard InChI InChI=1S/C27H27NO4S/c1-5-32-22-10-13-25-24(15-22)27(29)26(33(30,31)23-11-7-18(2)8-12-23)17-28(25)16-21-14-19(3)6-9-20(21)4/h6-15,17H,5,16H2,1-4H3
Standard InChI Key UPLLFQRJXSGYBU-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=C(C=CC(=C4)C)C
Canonical SMILES CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=C(C=CC(=C4)C)C

Introduction

Molecular Formula

The molecular formula is C26H27NO4S, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).

Molecular Weight

The molecular weight is approximately 449.56 g/mol, calculated based on its atomic composition.

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available quinolinone precursors. A general synthetic route may include:

  • Functionalization of Quinolinone Core:

    • Introduction of the ethoxy group at position 6 through alkylation using ethyl halides in the presence of a base.

  • Sulfonylation:

    • Attachment of the 4-methylbenzenesulfonyl group at position 3 via electrophilic substitution using sulfonyl chlorides under basic or acidic conditions.

  • N-Alkylation:

    • Introduction of the 2,5-dimethylphenylmethyl group at position 1 through nucleophilic substitution using benzyl halides or similar reagents.

Reaction Conditions

  • Solvents: Ethanol or dimethylformamide (DMF).

  • Catalysts: Triethylamine or potassium carbonate.

  • Temperature: Moderate heating (50–100°C) depending on the step.

Spectroscopic Features

  • NMR Spectroscopy:

    • Proton signals corresponding to aromatic hydrogens and methyl groups.

    • Signals for ethoxy (-OCH2CH3) and sulfonyl (-SO2-) groups.

  • IR Spectroscopy:

    • Peaks for C=O stretching (~1650 cm⁻¹) and S=O stretching (~1150–1300 cm⁻¹).

Potential Applications

Quinolinone derivatives like this compound are often studied for their diverse applications:

Pharmaceutical Applications

Quinolinones are known for their biological activities, including:

  • Antibacterial: Effective against gram-positive and gram-negative bacteria.

  • Anticancer: Potential inhibitors of cancer cell proliferation.

  • Anti-inflammatory: Modulation of inflammatory pathways.

While specific data on this compound’s bioactivity is unavailable, its structural features suggest it may exhibit similar properties.

Material Science

Sulfonyl-functionalized quinolinones have been explored in:

  • Organic light-emitting diodes (OLEDs).

  • Photovoltaic materials due to their electron-donating/withdrawing properties.

Research Findings

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